molecular formula C8H22N4O4 B1588638 Propylhydrazine oxalate CAS No. 56884-75-4

Propylhydrazine oxalate

Cat. No. B1588638
CAS RN: 56884-75-4
M. Wt: 238.29 g/mol
InChI Key: XOLIYJRWRHEDDW-UHFFFAOYSA-N
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Description

Propylhydrazine oxalate, also known as propylhydrazine oxalic acid, is a chemical compound with the molecular formula C3H6N2O4. It is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, a catalyst for chemical reactions, and as a building block for pharmaceuticals and other chemicals. Propylhydrazine oxalate is a colorless, odorless, and water-soluble solid. It has a melting point of 105-106 °C, and is relatively stable at room temperature.

Scientific Research Applications

1. Tumor Induction Studies

Propylhydrazine oxalate has been studied for its tumorigenic potential. For instance, Nagel, Shimizu, and Tóth (1975) conducted tumor induction studies using n-propylhydrazine hydrochloride in Swiss mice, focusing on lung tumors. Their findings revealed a significant incidence of lung tumors in treated animals compared to controls, showcasing the tumorigenicity of propylhydrazine compounds (Nagel, Shimizu, & Tóth, 1975).

2. Interaction with Hemoglobin

Research has shown that compounds like phenylhydrazine, which are structurally similar to propylhydrazine, interact with hemoglobin. Goldberg and Stern (1975) demonstrated that phenylhydrazine reacts with oxy- or methemoglobin to generate reactive oxygen species. This reaction mechanism highlights the oxidative properties of hydrazine derivatives and their potential biological effects (Goldberg & Stern, 1975).

3. Oxidative Stress and Cell Toxicity

Studies have also looked into the oxidative stress and cytotoxic effects of hydrazine compounds. For example, Hussain and Frazier (2002) investigated the acute toxicity of hydrazine in rat hepatocytes, focusing on oxidative stress markers. Their findings indicated that hydrazine-induced cytotoxicity might be mediated through oxidative stress, suggesting a potential pathway for propylhydrazine oxalate's cellular effects (Hussain & Frazier, 2002).

4. Electrophilic Properties in Chemical Synthesis

Arylhydrazines, including compounds similar to propylhydrazine, are used in organic chemistry for synthesizing biologically active molecules. Hosseinian et al. (2018) reviewed the use of arylhydrazines in cross-coupling reactions, highlighting their versatility in creating various compounds. This suggests potential applications of propylhydrazine oxalate in chemical synthesis (Hosseinian et al., 2018).

properties

IUPAC Name

oxalic acid;propylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXLENZWWDUZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212817
Record name Hydrazine, propyl-, ethanedioate (1:1) (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylhydrazine oxalate

CAS RN

56884-75-4, 6340-91-6
Record name Hydrazine, propyl-, ethanedioate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56884-75-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, propyl-, ethanedioate (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, propyl-, oxalate (1:1)
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Record name Propylhydrazine oxalate
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Record name Hydrazine, propyl-, ethanedioate (1:1) (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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